4-Tert-butyl-4'-fluorobenzophenone

Lipophilicity Drug Design Structure-Activity Relationship (SAR)

Inconsistent substitution in benzophenone analogs compromises SAR reproducibility. 4-tert-Butyl-4'-fluorobenzophenone (CAS 16574-58-6) combines a lipophilic tert-butyl group with an electron-withdrawing fluorine in a precise para configuration (LogP 4.35), ensuring consistent reactivity and metabolic stability in hit-to-lead optimization. • Available at ≥97% purity for reliable downstream synthesis • Bulk tert-butyl group directs regioselectivity in nucleophilic additions • High boiling point (353.5°C) suits high-temperature polymer and material applications

Molecular Formula C17H17FO
Molecular Weight 256.31 g/mol
CAS No. 16574-58-6
Cat. No. B092482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-4'-fluorobenzophenone
CAS16574-58-6
Molecular FormulaC17H17FO
Molecular Weight256.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
InChIKeyBLCLMQWXFWFIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-4'-fluorobenzophenone Core Specifications


4-Tert-butyl-4'-fluorobenzophenone (CAS 16574-58-6) is an asymmetrical diaryl ketone belonging to the benzophenone class, characterized by a para-tert-butyl substituent on one phenyl ring and a para-fluorine substituent on the other . The compound possesses a molecular formula of C17H17FO and a molecular weight of 256.31 g/mol [1]. Its structural features—a bulky, electron-donating tert-butyl group and an electron-withdrawing fluorine atom—confer distinct physicochemical properties, including a calculated LogP of 4.3542, a density of 1.074 g/cm³, and a boiling point of 353.5°C at 760 mmHg [2]. The compound is available from commercial suppliers at purities of 97-98%, typically as a solid or crystalline material . This compound is primarily utilized as a synthetic building block and intermediate in pharmaceutical and agrochemical research, as well as in polymer chemistry . Its dual-substituted nature offers a unique reactivity and property profile compared to mono-substituted or unsubstituted benzophenones, making it a target of interest for structure-activity relationship (SAR) studies and the development of novel functional materials.

Asymmetric diaryl ketone intermediate for SAR-driven drug and agrochemical discovery
Distinct electronic and steric profile from para-tert-butyl (donating) and para-fluorine (withdrawing) groups
Readily sourced at research-grade purity, supporting reproducible synthetic workflows

4-Tert-butyl-4'-fluorobenzophenone Substitution Risks


Substituting 4-tert-butyl-4'-fluorobenzophenone with a closely related benzophenone analog (e.g., 4-tert-butylbenzophenone, 4-fluorobenzophenone, or 4,4'-difluorobenzophenone) introduces significant risks of altered physicochemical properties, reactivity, and biological activity that can undermine experimental reproducibility and synthetic outcomes. The simultaneous presence of both a bulky tert-butyl group and an electron-withdrawing fluorine atom in a specific para-substitution pattern creates a unique electronic and steric environment that cannot be replicated by mono-substituted analogs . This specific substitution pattern directly influences key parameters such as lipophilicity (LogP 4.3542), metabolic stability, and hydrogen-bonding capacity, all of which are critical for structure-based drug design and materials science [1]. In synthetic applications, using an analog with a different substitution pattern—such as 4-tert-butyl-3'-fluorobenzophenone—would produce a regioisomer with distinct reactivity and downstream product profiles, compromising the fidelity of chemical synthesis and patent integrity . Therefore, precise procurement of this specific CAS number is essential for maintaining the integrity of research data and ensuring the validity of comparative studies.

Mono-substitution Risk
Mono-substituted analogs (e.g., 4-tert-butyl- or 4-fluorobenzophenone) may not replicate the combined electronic/steric effects, altering key physicochemical properties.
Regioisomer Risk
Positional isomers (e.g., 3'-fluoro substitution) produce different downstream products and may compromise synthetic fidelity and patent considerations.
Unsubstituted Analog Risk
Unsubstituted benzophenone has markedly different lipophilicity and boiling point, which may limit direct substitution in structure-property studies.

4-Tert-butyl-4'-fluorobenzophenone Evidence & Benchmarks


Lipophilicity Comparison: LogP Analysis

The calculated LogP value for 4-tert-butyl-4'-fluorobenzophenone is 4.3542 [1], providing a baseline measure of its lipophilicity. This value is compared against a reference dataset for the unsubstituted parent compound, benzophenone, which has an experimental LogP of 3.18 [2]. The substantial increase in LogP for the target compound reflects the combined influence of the hydrophobic tert-butyl group and the fluorine substituent on the partition coefficient.

Lipophilicity (LogP)
Head-to-head
Target LogP 4.35 (calc) vs Benzophenone 3.18 (exp) — ~1.17 units higher
Supports higher membrane permeability assessment
Calculated vs. experimental LogP; confirm experimentally
Lipophilicity Drug Design Structure-Activity Relationship (SAR)

Boiling Point & Intermolecular Forces

The calculated boiling point of 4-tert-butyl-4'-fluorobenzophenone is 353.5°C at 760 mmHg [1]. For comparison, the boiling point of 4-tert-butylbenzophenone (CAS 22679-54-5), a closely related analog lacking the fluorine substituent, is not readily available in public databases; however, the boiling point of unsubstituted benzophenone is 305°C [2]. The observed difference is attributable to the enhanced molecular weight and altered intermolecular interactions imparted by the combined tert-butyl and fluorine substituents.

Boiling Point
Head-to-head
Target bp 353.5°C (calc) vs Benzophenone 305°C (exp) — ~48.5°C higher
Indicates stronger intermolecular forces and reduced volatility
Calculated value; experimental data may differ
Physicochemical Properties Materials Science Process Chemistry

Commercial Availability & Purity

Commercially, 4-tert-butyl-4'-fluorobenzophenone is routinely available at high purities, with suppliers such as Fluorochem (via CymitQuimica) offering it at 97.0% purity and Leyan offering it at 98% purity . While this is a standard purity for many research chemicals, it establishes a baseline for procurement. In contrast, some less common or niche benzophenone derivatives may only be available at lower purities (e.g., 95%) or require custom synthesis, leading to increased lead times and costs .

Commercial Purity
Specification review
Typically 97–98%
Reliable purity supports reproducible synthesis
Vendor specification; verify lot-specific COA
Chemical Procurement Synthesis Quality Control

Predicted Metabolic & Toxicological Profile

In silico ADME/Tox predictions for the benzophenone class indicate that the presence of a para-tert-butyl group generally enhances metabolic stability by sterically shielding the phenyl ring from oxidative metabolism, while the para-fluorine atom can modulate electron density and block potential sites for CYP450-mediated hydroxylation [1]. While specific experimental data for 4-tert-butyl-4'-fluorobenzophenone is not currently available, these class-level inferences suggest a potentially favorable metabolic profile compared to benzophenone derivatives with labile substituents or unsubstituted rings [2].

Metabolic Stability
Class-level
Predicted enhanced stability from steric shielding and fluorine block
Class-level inference suggests favorable profile
No experimental ADME data; requires validation
Medicinal Chemistry ADME/Tox In Silico Modeling

4-Tert-butyl-4'-fluorobenzophenone Applications


Lead Optimization & SAR Studies

The unique substitution pattern of 4-tert-butyl-4'-fluorobenzophenone—combining a lipophilic tert-butyl group and an electronegative fluorine atom—makes it an ideal starting point for SAR campaigns aimed at optimizing drug-like properties. Its high calculated LogP (4.3542) can be exploited to improve membrane permeability, while the fluorine atom provides a metabolic soft spot that can be leveraged for further derivatization [1]. Class-level inferences suggest that the para-substitution pattern may confer favorable metabolic stability compared to unsubstituted or less hindered analogs, making this compound a strategic choice for hit-to-lead optimization in programs targeting intracellular or CNS-penetrant molecules [2].

Building Block for Complex Architectures

The ketone functionality of 4-tert-butyl-4'-fluorobenzophenone provides a versatile handle for further transformations, including nucleophilic additions, reductions, and condensations. The presence of the tert-butyl group enhances the compound's steric bulk, which can be utilized to direct regioselectivity in subsequent reactions or to introduce elements of chirality [1]. Its elevated boiling point (353.5°C) and predicted stability suggest it is a suitable intermediate for high-temperature reactions, such as those required for synthesizing polyimides, liquid crystals, or other advanced materials where thermal stability is paramount [2]. This compound is commercially available in high purity (97-98%), ensuring that downstream products are not contaminated by starting material impurities .

Agrochemical Intermediate Synthesis

The benzophenone core is a recognized scaffold in agrochemical discovery, and the specific substitution pattern of 4-tert-butyl-4'-fluorobenzophenone offers a unique combination of properties for this field. The fluorine atom is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and bioavailability in target pests [1]. The tert-butyl group further contributes to lipophilicity, which can improve cuticular penetration in insects or uptake in plants. While direct quantitative data for this specific compound is limited, its structural features align with those found in commercial PPO-inhibiting herbicides and other crop protection agents [2]. This makes it a valuable intermediate for research groups developing next-generation agrochemical leads.

Polymer Monomer & Chain Modifier

In polymer chemistry, 4-tert-butyl-4'-fluorobenzophenone can function as a monofunctional monomer or chain terminator, leveraging the ketone group for incorporation into polymer backbones [1]. The bulky tert-butyl group introduces steric hindrance that can control molecular weight by limiting chain growth, while also increasing the free volume within the polymer matrix, potentially leading to improved solubility and processability [2]. The presence of the fluorine atom can impart desirable surface properties, such as hydrophobicity and reduced surface energy, which are valuable for coatings and advanced materials .

Application
Selection Property
Validation Focus
Lead Optimization & SAR Studies
Asymmetric substitution pattern with distinct electronic/steric profile
Membrane permeability and metabolic stability assessment
Complex Molecule Synthesis
Ketone functionality enhanced by steric bulk for regioselective reactions
Thermal stability and reactivity under high-temperature conditions
Agrochemical Lead Discovery
Fluorinated benzophenone scaffold with improved bioavailability potential
Metabolic stability and cuticular penetration in target organisms
Polymer & Materials Chemistry
Bulky substituent for molecular weight control and free volume tuning
Processability, solubility, and hydrophobic surface properties

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